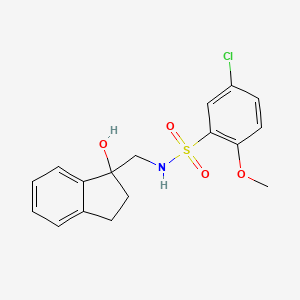
N,N-dibutyl-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dibutyl-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide (also known as DBMP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DBMP is a pyrimidine derivative that has been studied for its ability to inhibit certain enzymes and pathways in the body.
Mecanismo De Acción
DBMP works by inhibiting the activity of certain enzymes and pathways in the body. Specifically, it acts as a competitive inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme that is essential for the synthesis of pyrimidines, which are building blocks of DNA and RNA. By inhibiting DHODH, DBMP can prevent the proliferation of cancer cells and modulate various physiological processes.
Biochemical and Physiological Effects:
DBMP has been shown to have various biochemical and physiological effects in the body. In cancer cells, DBMP can induce cell cycle arrest and apoptosis, which can lead to the death of cancer cells. In the brain, DBMP can modulate neurotransmitter levels, leading to improved cognitive function and memory. In the immune system, DBMP can inhibit the production of certain cytokines, leading to reduced inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DBMP in lab experiments is its specificity for DHODH, which allows for targeted inhibition of this enzyme. However, one limitation is that DBMP can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on DBMP. One potential avenue is the development of new derivatives of DBMP that have improved pharmacological properties. Another direction is the investigation of DBMP's potential in treating other diseases such as autoimmune disorders and viral infections. Additionally, further studies are needed to fully understand the mechanisms underlying DBMP's effects on the body.
Métodos De Síntesis
DBMP can be synthesized through a multi-step process that involves reacting various chemicals such as butylamine, methanesulfonyl chloride, and 2,3-dimethylpyridine with each other. The resulting product is then purified and characterized through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
DBMP has been studied extensively for its potential therapeutic applications in various fields such as cancer research, neurology, and immunology. In cancer research, DBMP has been shown to inhibit the growth of certain cancer cells by blocking the activity of enzymes that are essential for cell division. In neurology, DBMP has been studied for its potential to enhance cognitive function and memory by modulating certain neurotransmitters in the brain. In immunology, DBMP has been shown to have anti-inflammatory properties by inhibiting the production of certain cytokines.
Propiedades
IUPAC Name |
N,N-dibutyl-5-methyl-2-methylsulfonylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3S/c1-5-7-9-18(10-8-6-2)14(19)13-12(3)11-16-15(17-13)22(4,20)21/h11H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLBADOFTNKYFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1=NC(=NC=C1C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dibutyl-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[3-(1H-indol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2875949.png)

![6-Cyano-N-[1-(2-methylpyrazol-3-yl)piperidin-3-yl]pyridine-3-carboxamide](/img/structure/B2875954.png)

![1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride](/img/structure/B2875959.png)
![Ethyl 2-[(2,2-diphenylacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2875961.png)


![2-{[(4-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide](/img/structure/B2875966.png)


![N-[(4-Cyclopropyl-2-methylpyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2875970.png)

![Ethyl 2-((1,4-dioxaspiro[4.4]nonan-2-ylmethyl)amino)-2-oxoacetate](/img/structure/B2875972.png)